molecular formula C9H13NO3S B6619198 2-Methyl-1-(3-sulphonatopropyl)pyridinium CAS No. 56405-61-9

2-Methyl-1-(3-sulphonatopropyl)pyridinium

Cat. No.: B6619198
CAS No.: 56405-61-9
M. Wt: 215.27 g/mol
InChI Key: MTCXCYYDFLRQJM-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-sulphonatopropyl)pyridinium is a quaternary ammonium compound with the molecular formula C9H13NO3S. It is a pyridinium salt, which means it contains a pyridine ring with a positively charged nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-sulphonatopropyl)pyridinium typically involves the quaternization of 2-methylpyridine with 1,3-propanesultone. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

    Quaternization Reaction:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-sulphonatopropyl)pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

2-Methyl-1-(3-sulphonatopropyl)pyridinium has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties.

    Medicine: Explored for potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-sulphonatopropyl)pyridinium involves its interaction with biological membranes. The positively charged pyridinium ion interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The compound’s sulfonate group enhances its solubility and facilitates its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(3-sulfonatopropyl)pyridinium: Similar structure but different functional groups.

    3-Alkylpyridinium Salts: Similar pyridinium core with different alkyl substituents.

Uniqueness

2-Methyl-1-(3-sulphonatopropyl)pyridinium is unique due to its specific combination of a methyl group and a sulfonate group attached to the pyridinium ring. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-(2-methylpyridin-1-ium-1-yl)propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-9-5-2-3-6-10(9)7-4-8-14(11,12)13/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCXCYYDFLRQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204975
Record name 2-Methyl-1-(3-sulphonatopropyl)pyridinium
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Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56405-61-9
Record name Pyridinium, 2-methyl-1-(3-sulfopropyl)-, inner salt
Source CAS Common Chemistry
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Record name 2-Methyl-1-(3-sulphonatopropyl)pyridinium
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Record name 2-Methyl-1-(3-sulphonatopropyl)pyridinium
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Record name 2-methyl-1-(3-sulphonatopropyl)pyridinium
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